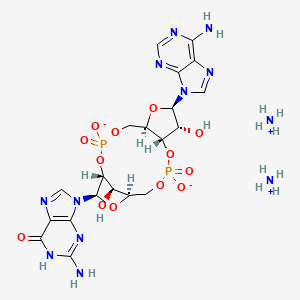
2',3'-cGAMP Ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate Ammonium salt is a second messenger produced from Adenosine Triphosphate and Guanosine Triphosphate by cyclic Guanosine Monophosphate–Adenosine Monophosphate synthase in the cytoplasm of mammalian cells in response to the presence of DNA . It contains a non-canonical 2’,5’-phosphodiester bond and binds tightly to the adapter protein stimulator of interferon genes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The chemical synthesis of 2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate is commercially feasible but results in low yields and utilizes organic solvents . An efficient and environmentally friendly process for the production of 2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate involves recombinant production via a whole-cell biocatalysis platform utilizing murine cyclic Guanosine Monophosphate–Adenosine Monophosphate synthase in Escherichia coli BL21 (DE3) cells . This method does not require organic solvents and supports the goal of moving toward shorter, more sustainable, and environmentally friendly processes .
Industrial Production Methods
In industrial settings, the recombinant expression of murine cyclic Guanosine Monophosphate–Adenosine Monophosphate synthase in Escherichia coli cells leads to the secretion of 2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate into the supernatants . The downstream processing involves a single-step purification process using anion exchange chromatography .
Chemical Reactions Analysis
Types of Reactions
2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include divalent cations and specific amino acid substitutions pertaining to DNA binding . The reaction conditions often involve controlled temperature and media composition .
Major Products Formed
The major products formed from these reactions include cyclic dinucleotides and other related compounds .
Scientific Research Applications
2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate Ammonium salt has a wide range of scientific research applications:
Mechanism of Action
2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate acts as a messenger that ties the recognition of double-stranded DNA by cyclic Guanosine Monophosphate–Adenosine Monophosphate synthase to the subsequent activation of the stimulator of interferon genes . This activation leads to the oligomerization of the stimulator of interferon genes and its translocation to the trans-Golgi network, initiating a signaling cascade that culminates in the secretion of type I and type III interferons .
Comparison with Similar Compounds
Similar Compounds
- 2’,2’-cyclic Guanosine Monophosphate–Adenosine Monophosphate
- 3’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate
- cyclic di-Guanosine Monophosphate
- 3’,2’-cyclic Guanosine Monophosphate–Adenosine Monophosphate
Uniqueness
2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate is unique due to its non-canonical 2’,5’-phosphodiester bond and its high binding affinity to the stimulator of interferon genes . This makes it a potent inducer of interferon-beta messenger RNA expression .
Properties
Molecular Formula |
C20H30N12O13P2 |
|---|---|
Molecular Weight |
708.5 g/mol |
IUPAC Name |
diazanium;2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O13P2.2H3N/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);2*1H3/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1 |
InChI Key |
HYNJYAVPXNPUTJ-DQNSRKNCSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[NH4+].[NH4+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


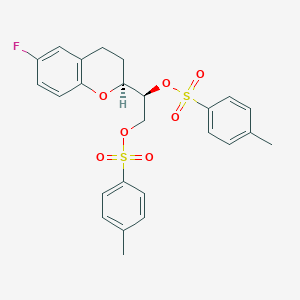
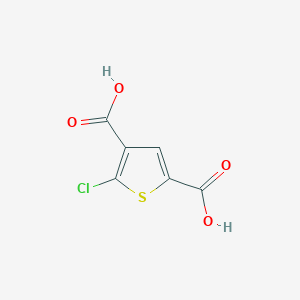
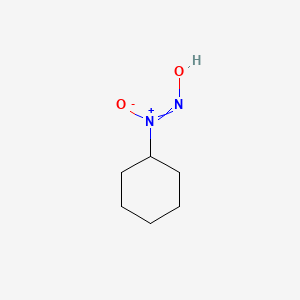
![5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13854651.png)



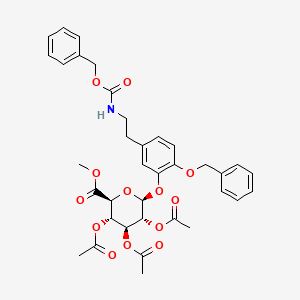
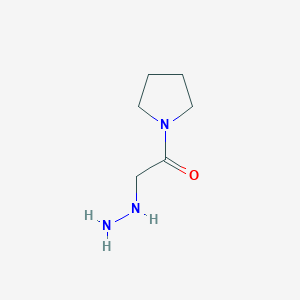

![3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide](/img/structure/B13854712.png)
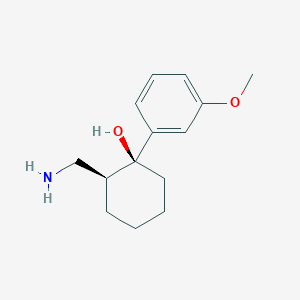
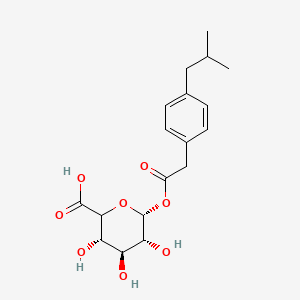
![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)
